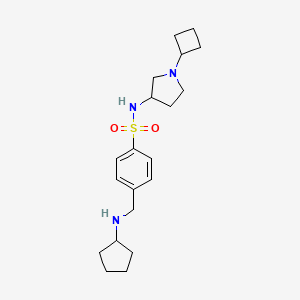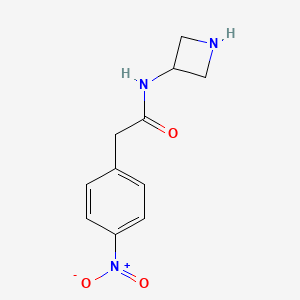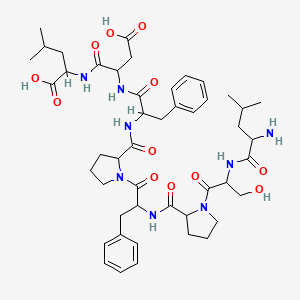
H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this one can mimic natural proteins and have unique properties that make them useful in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, DL-Leu, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, DL-Ser, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
化学反応の分析
Types of Reactions
H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid side chains can undergo substitution reactions, particularly those with reactive groups like hydroxyl or amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH has several applications in scientific research:
Chemistry: It can be used as a model compound to study peptide synthesis and reactions.
Biology: This peptide can mimic natural proteins and be used in studies of protein-protein interactions, enzyme activity, and cellular signaling.
Medicine: Peptides like this one can be used in drug development, particularly in designing peptide-based therapeutics.
Industry: It can be used in the development of biomaterials, such as hydrogels, for various applications.
作用機序
The mechanism of action of H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH depends on its specific application. In biological systems, it can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate cellular pathways and processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
H-DL-Leu-DL-Phe-OH: A dipeptide with similar amino acid composition.
H-DL-Leu-DL-Trp-DL-Pro-DL-Phe-OH: A peptide with a similar sequence but different amino acids.
H-DL-xiThr-DL-xiThr(1)-DL-Leu-DL-Lys(2)-DL-Phe-DL-Pro-DL-Ser(3)-DL-Asp(1)-DL-Trp-DL-Asp(3)-DL-Asp(2)-OH: A longer peptide with a more complex sequence.
Uniqueness
H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH is unique due to its specific sequence of amino acids, which can confer distinct properties and functions. Its ability to form specific secondary structures and interact with biological targets makes it valuable for various applications.
特性
IUPAC Name |
2-[[2-[[2-[[1-[2-[[1-[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLDVPHEYUGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66N8O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
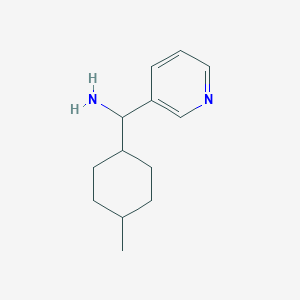
![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)

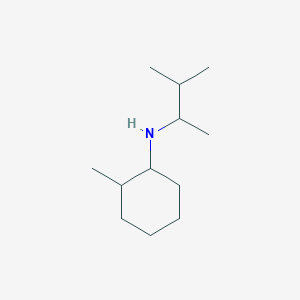
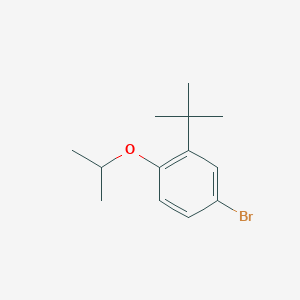

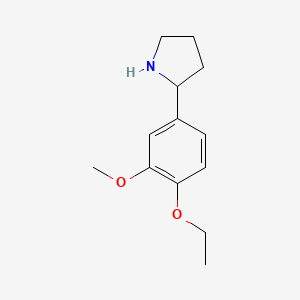
![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
